Isosteric Oxazole/Thiazole Pair: 160‑Fold Higher MIC Against M. tuberculosis
In a direct head‑to‑head matched molecular pair, the 2‑aminooxazole derivative 6b (MIC = 3.125 µg/mL) displayed approximately 160‑fold greater potency against Mycobacterium tuberculosis H37Ra than its 2‑aminothiazole counterpart 6a (MIC ≥ 500 µg/mL). The 2‑aminothiazole analog was essentially inactive at the highest concentration tested, whereas the oxazole analog exhibited a clear MIC value [1].
| Evidence Dimension | Antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | Derivative 6b (2‑aminooxazole‑based): MIC = 3.125 µg/mL |
| Comparator Or Baseline | Derivative 6a (2‑aminothiazole‑based): MIC ≥ 500 µg/mL |
| Quantified Difference | ≥ 160‑fold improvement |
| Conditions | Microplate Alamar Blue assay against M. tuberculosis H37Ra |
Why This Matters
The >2‑log difference in MIC demonstrates that the oxazole scaffold can rescue activity in a chemical series where the thiazole isostere is completely inactive, making the oxazole building block essential for antitubercular SAR exploration.
- [1] Juhás, M.; Pavlíčková, V.; Paus, P.; Janďourek, O.; Konečná, K.; Bárta, P.; Zitko, J.; Doležal, M.; Kučerová‑Chlupáčová, M. Improving Antimicrobial Activity and Physico‑Chemical Properties by Isosteric Replacement of 2‑Aminothiazole with 2‑Aminooxazole. Pharmaceuticals 2022, 15, 580 (Table 1). View Source
